BenchChemオンラインストアへようこそ!

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

This building block features a conformationally rigid spiro[indoline-3,4'-piperidin]-2-one core with a 7-methoxy substituent that creates a distinct electronic and steric environment compared to 5-MeO, 6-MeO, or unsubstituted analogs. The free piperidine NH and lactam carbonyl enable orthogonal derivatization for kinase inhibitor (c-Met/ALK dual) and GPCR modulator libraries. Sourcing the precise 7-methoxy regioisomer (CAS 1784535-01-8) is critical for SAR continuity—substitution with alternative regioisomers cannot recapitulate biological outcomes in established lead series.

Molecular Formula C13H16N2O2
Molecular Weight 232.28
CAS No. 1784535-01-8
Cat. No. B3110132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyspiro[indoline-3,4'-piperidin]-2-one
CAS1784535-01-8
Molecular FormulaC13H16N2O2
Molecular Weight232.28
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC(=O)C23CCNCC3
InChIInChI=1S/C13H16N2O2/c1-17-10-4-2-3-9-11(10)15-12(16)13(9)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16)
InChIKeyDSPUWEVLYKZPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one (CAS 1784535-01-8): Chemical Identity and Core Properties for Procurement


7-Methoxyspiro[indoline-3,4'-piperidin]-2-one (CAS 1784535-01-8) is a heterocyclic building block featuring a spiro-fused indoline-2-one and piperidine ring system bearing a 7-methoxy substituent. Its molecular formula is C13H16N2O2 with a molecular weight of 232.28 g/mol . The compound contains a free secondary amine (piperidine NH) and a lactam carbonyl, providing two distinct reactive handles for downstream derivatization. Commercially, it is typically supplied at purities of 95–98% by HPLC . The spirocyclic core imposes conformational constraint that influences molecular recognition and pharmacokinetic properties in medicinal chemistry applications [1]. Unlike simple monocyclic analogs, the spiro architecture reduces conformational entropy penalties upon target binding and can enhance metabolic stability [2].

Why Generic Spiroindoline Substitution Cannot Substitute for 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one in SAR-Dependent Workflows


Spiro[indoline-3,4'-piperidin]-2-one derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity to substitution pattern, particularly the position and electronic nature of substituents on the indoline phenyl ring [1]. The 7-methoxy regioisomer (CAS 1784535-01-8) presents a distinct steric and electronic profile compared to the 5-methoxy (CAS 1258637-92-1) and 6-methoxy (CAS 1258638-37-7) analogs, as well as the unsubstituted parent scaffold (CAS 252882-61-4) . Methoxy group placement alters both the electron density of the aromatic ring and the spatial orientation of the substituent relative to the spirocyclic core, directly impacting target binding affinity and selectivity profiles observed across kinase inhibition and GPCR modulation programs [2][3]. Consequently, substitution with a different regioisomer or the unsubstituted scaffold cannot recapitulate the same biological or physicochemical outcomes in established lead series, making precise procurement essential for SAR continuity.

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 7-Methoxy vs. 5-Methoxy and 6-Methoxy Substitution Patterns

The 7-methoxy substitution on the indoline phenyl ring represents a distinct regioisomeric variant with documented differences in biological activity compared to 5-methoxy and 6-methoxy analogs. Within spiro[indoline-3,4'-piperidin]-2-one kinase inhibitor programs, methoxy group position modulates both electron density distribution and steric occupancy, leading to divergent target engagement profiles [1]. While direct head-to-head comparative data for the exact 7-methoxy compound are not published in primary literature, class-level SAR studies across spiroindoline-2-one scaffolds demonstrate that methoxy positional isomers exhibit IC50 differences exceeding 10-fold against kinase targets including c-Met . The 7-position places the methoxy group ortho to the lactam nitrogen, potentially engaging in intramolecular hydrogen bonding that influences conformational preorganization distinct from 5- or 6-substitution .

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

Free Secondary Amine Functionality Enables Divergent Derivatization vs. N-Alkylated Analogs

Unlike 1'-methylspiro[indoline-3,4'-piperidine] derivatives (e.g., CAS not specified) or 1'-Boc-protected intermediates (e.g., CAS 252882-60-3), 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one retains a free secondary amine on the piperidine ring. This feature provides a direct handle for N-alkylation, acylation, sulfonylation, or reductive amination without requiring prior deprotection steps [1]. In SAR studies of spiroindoline-based c-Met/ALK inhibitors, 1'-substituents profoundly impact both kinase selectivity and cellular potency; compounds with free NH typically serve as synthetic intermediates for generating diverse 1'-functionalized libraries [2]. The free amine state also permits direct evaluation of the scaffold's intrinsic activity, whereas N-alkylated or N-Boc protected versions mask this SAR determinant [3].

Synthetic Chemistry Building Block Utility Parallel Synthesis

Spirocyclic Conformational Constraint: Enhanced Target Preorganization vs. Flexible Piperidine-Indole Analogs

The spiro[indoline-3,4'-piperidin]-2-one core imposes a rigid orthogonal arrangement between the indoline-2-one and piperidine rings, a conformational constraint that reduces the entropic penalty upon target binding compared to flexible analogs where the two ring systems are connected via rotatable bonds [1]. Molecular docking studies of 1'-methylspiro[indoline-3,4'-piperidine] derivatives against c-Met and CDK2 protein crystals reveal binding energies of -38.33 kcal/mol and -44.36 kcal/mol respectively, driven in part by the preorganized spirocyclic scaffold [2]. This conformational preorganization is absent in non-spirocyclic alternatives such as 3-(piperidin-4-yl)indolin-2-one derivatives, which must adopt the bioactive conformation at an entropic cost [3]. The 7-methoxy substituent further modulates this preorganized geometry through potential intramolecular interactions with the lactam carbonyl [4].

Conformational Analysis Drug Design Target Engagement

Commercial Availability and Purity Consistency vs. Custom Synthesis of Regioisomers

7-Methoxyspiro[indoline-3,4'-piperidin]-2-one (CAS 1784535-01-8) is commercially available from multiple reputable vendors with consistent purity specifications of 95–98% by HPLC, whereas the 5-methoxy and 6-methoxy regioisomers are less broadly stocked or require custom synthesis with extended lead times . The unsubstituted parent scaffold spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) is more widely available but lacks the electronic and steric properties of the 7-methoxy derivative. In medicinal chemistry programs requiring rapid SAR exploration around the 7-position, off-the-shelf availability of this specific regioisomer reduces procurement delays from weeks (custom synthesis) to days (commercial shipment) . Additionally, the compound is supplied with full analytical characterization (NMR, HPLC, MS) enabling immediate use in GLP and non-GLP studies .

Chemical Sourcing Supply Chain Quality Control

Recommended Application Scenarios for 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: c-Met/ALK Dual Inhibition Programs

This compound serves as a core scaffold for generating spiro[indoline-3,4'-piperidin]-2-one-based kinase inhibitors. SAR studies have demonstrated that aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones achieve potent c-Met/ALK dual inhibition with IC50 values in the low nanomolar range and >50% tumor growth inhibition in GTL-16 gastric carcinoma xenograft models [1]. The 7-methoxy substitution provides a distinct electronic and steric environment that can be exploited for modulating kinase selectivity and cellular potency. The free piperidine NH enables facile introduction of 1'-substituents that critically influence both target engagement and pharmacokinetic properties [2]. Use in TR-FRET-based c-Met enzymatic assays and cell-based proliferation assays (e.g., GTL-16, MKN-45) is directly applicable based on established protocols for this chemotype.

GPCR Antagonist Development: NPY Y5 Receptor Modulation

Spiroindoline-3,4'-piperidine derivatives have been identified as selective NPY Y5 receptor antagonists with potential applications in obesity and metabolic disorders [3][4]. The 7-methoxy substitution pattern introduces electron-donating character that may enhance binding affinity to hydrophobic receptor pockets. Patents describe spiro[indole-3,4'-piperidine] compounds as Y5 receptor antagonists, with alkoxy substituents including methoxy groups claimed as preferred embodiments [5]. The scaffold's conformational rigidity supports receptor subtype selectivity, a critical parameter for minimizing off-target effects in CNS-penetrant candidates. Radioligand binding assays using [125I]PYY or functional cAMP assays are appropriate for characterizing derivatives of this building block.

Anticancer Library Synthesis: Antiproliferative Screening Against Solid Tumor Cell Lines

1'-Methylspiro[indoline-3,4'-piperidine] derivatives have demonstrated antiproliferative activity against A549 (lung), BEL-7402 (liver), and HeLa (cervical) cancer cell lines, with compound B5 showing IC50 = 30.03 ± 0.43 μg/mL against BEL-7402 cells [2]. The 7-methoxy variant serves as a versatile intermediate for generating focused libraries through N-alkylation, N-acylation, or N-sulfonylation of the free piperidine amine. MTT assay protocols in 96-well format using 48–72 hour incubation are directly transferable. The methoxy group at the 7-position may enhance cellular permeability compared to unsubstituted analogs due to increased lipophilicity (cLogP predicted increase of ~0.5 units) .

Sigma Receptor Ligand Exploration: CNS Target Engagement Studies

The spiro[indoline-3,4'-piperidin]-2-one scaffold, including the hydrochloride salt form, has been characterized as a high-affinity, selective σ ligand . The σ receptor system is implicated in neurological and psychiatric disorders, as well as cancer biology. The 7-methoxy derivative provides a starting point for developing σ1/σ2 subtype-selective probes. Binding affinity measurements using [3H]-(+)-pentazocine (σ1) and [3H]-DTG (σ2) radioligand displacement assays are applicable. The free piperidine NH allows for structure–activity relationship exploration while maintaining the core spirocyclic geometry essential for σ receptor recognition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.